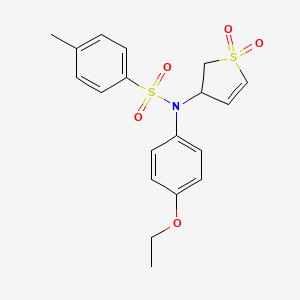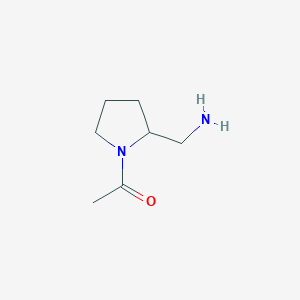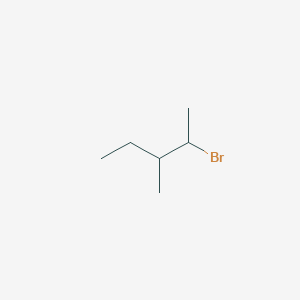
tert-Butyl (7-aminoheptyl)carbamate hydrochloride
Descripción general
Descripción
tert-Butyl (7-aminoheptyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H26N2O2·HCl. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other conjugation applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-aminoheptyl)carbamate hydrochloride typically involves the protection of heptane-1,7-diamine with a tert-butoxycarbonyl (Boc) group. The general procedure includes dissolving Boc anhydride in a solvent like tetrahydrofuran (THF) and adding it dropwise to a solution of heptane-1,7-diamine at 0°C. The reaction mixture is then stirred at room temperature for several hours. After the reaction is complete, the mixture is concentrated and purified by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same basic steps but uses larger quantities of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (7-aminoheptyl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. The reactions are typically carried out in solvents like dichloromethane (DCM) or THF.
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products are typically amides or imines, depending on the specific reagents used.
Deprotection Reactions: The major product is the free amine, which can be further reacted or used in various applications.
Aplicaciones Científicas De Investigación
tert-Butyl (7-aminoheptyl)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs and other conjugation applications.
Biology: Employed in the study of protein degradation pathways and the development of targeted protein degradation therapies.
Medicine: Investigated for its potential in drug development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl (7-aminoheptyl)carbamate hydrochloride primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The Boc-protected amino group in this compound can be deprotected to form a free amine, which can then be conjugated to other molecules to form PROTACs .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (6-aminohexyl)carbamate
- tert-Butyl (8-aminooctyl)carbamate
- tert-Butyl (5-aminopentyl)carbamate
Uniqueness
tert-Butyl (7-aminoheptyl)carbamate hydrochloride is unique due to its specific chain length and the presence of both terminal amine and Boc-protected amino groups. This structure allows it to serve as an effective linker in the synthesis of PROTACs and other conjugation applications, providing versatility in chemical reactions and applications .
Propiedades
IUPAC Name |
tert-butyl N-(7-aminoheptyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2.ClH/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13;/h4-10,13H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKWKRWGKDRLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Bipyridine, [(4-methoxyphenyl)sulfonyl]-](/img/structure/B3275223.png)



![2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275257.png)
